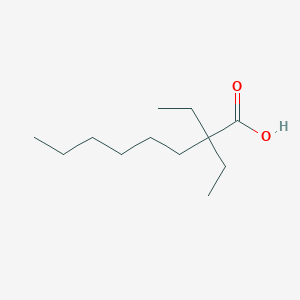

2,2-Diethyloctanoic acid

CAS No.: 792154-66-6

Cat. No.: VC6477118

Molecular Formula: C12H24O2

Molecular Weight: 200.322

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792154-66-6 |

|---|---|

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.322 |

| IUPAC Name | 2,2-diethyloctanoic acid |

| Standard InChI | InChI=1S/C12H24O2/c1-4-7-8-9-10-12(5-2,6-3)11(13)14/h4-10H2,1-3H3,(H,13,14) |

| Standard InChI Key | GCXPWMYZEFIFNC-UHFFFAOYSA-N |

| SMILES | CCCCCCC(CC)(CC)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

2,2-Dimethylbutanoic acid is characterized by a four-carbon butanoic acid backbone with two methyl groups attached to the second carbon. Its IUPAC name is 2,2-dimethylbutanoic acid, while alternative names include α,α-dimethylbutyric acid and 2,2-dimethylbutyric acid . The structural formula is , and its canonical SMILES representation is O=C(O)C(C)(C)CC .

Table 1: Key Identifiers of 2,2-Dimethylbutanoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 595-37-9 | |

| Molecular Formula | ||

| Molecular Weight | 116.16 g/mol | |

| InChI Key | VUAXHMVRKOTJKP-UHFFFAOYSA-N | |

| Boiling Point | 186–187 °C | |

| Melting Point | -14 °C |

Physicochemical Characteristics

Thermal and Physical Properties

2,2-Dimethylbutanoic acid is a clear, colorless to pale yellow liquid at room temperature . Its density of 0.9273 g/cm³ at 20 °C and refractive index of 1.4154 suggest moderate polarity. The compound’s flash point of 80 °C indicates flammability under specific conditions.

Table 2: Thermal Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 186–187 °C | At atmospheric pressure | |

| Melting Point | -14 °C | — | |

| Density | 0.9273 g/cm³ | 20 °C | |

| Refractive Index | 1.4154 | — |

Synthesis and Industrial Production

Historical Synthesis Methods

Early synthetic routes, such as those reported by Puzitskii (1967), involved acid-catalyzed condensation reactions of shorter-chain carboxylic acids . Modern methods may utilize Grignard reagents or carboxylation of branched alkanes.

Applications and Industrial Relevance

Pharmaceutical Intermediates

2,2-Dimethylbutanoic acid serves as a precursor in synthesizing esters and amides for drug formulations . Its branched structure may enhance lipid solubility, improving bioavailability in active pharmaceutical ingredients (APIs).

Fine Chemicals and Specialty Materials

The compound is employed in agrochemicals, fragrances, and polymer additives . Its stability under high-temperature conditions makes it suitable for industrial processes requiring thermal resistance.

Toxicological and Environmental Profile

Environmental Fate

The compound’s biodegradability and ecotoxicity remain unstudied. Its low vapor pressure (inferred from boiling point) suggests limited atmospheric mobility, while hydrolysis in water is likely slow due to steric hindrance from methyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume